tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
CAS No.:
Cat. No.: VC13804867
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O3 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl (8aR)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | OGPPYSGAQKXGQH-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN2CC(=O)C[C@@H]2C1 |
| SMILES | CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
tert-Butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate belongs to the pyrrolopyrazine family, characterized by a bicyclic system comprising a six-membered piperazine ring fused to a five-membered pyrrolidine ring. The tert-butyl ester group at position 2 enhances steric bulk and metabolic stability, while the ketone at position 7 introduces electrophilic reactivity for further derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl (8aR)-7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
| CAS Number | Not publicly disclosed |
| Stereochemistry | 8aR configuration |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1 |
The stereochemistry at the 8a position is critical for molecular recognition in biological systems, as enantiomeric forms often display divergent binding affinities .
Spectroscopic Characterization
Structural confirmation of this compound relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals proton environments, with distinct signals for the tert-butyl group (δ ~1.4 ppm) and the piperazine/pyrrolidine backbone (δ 2.5–4.0 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~170 ppm) and quaternary carbons in the tert-butyl group.
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Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 240.30, consistent with the molecular formula. Fragmentation patterns further validate the bicyclic structure.
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Infrared Spectroscopy (IR): Strong absorption bands at ~1750 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) confirm functional groups.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step sequences to construct the bicyclic core and introduce the tert-butyl ester. A representative route includes:
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Ring-Closing Metathesis: Formation of the pyrrolidine ring via Grubbs catalyst-mediated cyclization of a diene precursor.
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Piperazine Formation: Condensation of diamines with carbonyl precursors under acidic conditions.
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Esterification: Reaction with tert-butyl chloroformate to install the ester group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Grubbs catalyst, DCM, 40°C | 65–70% |
| Condensation | Ethylene diamine, HCl, reflux | 80% |
| Esterification | tert-Butyl chloroformate, DMAP | 90% |
Purification and Yield Optimization
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield improvements focus on solvent selection (e.g., THF for higher solubility) and catalytic efficiency (e.g., N-heterocyclic carbene catalysts) .
Biological Activity and Mechanistic Insights
Putative Pharmacological Targets
While direct activity data for this compound are scarce, structurally related pyrrolopyrazines demonstrate:
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Kinase Inhibition: Analogous compounds inhibit PI3K and MAPK pathways, reducing proliferation in cancer cell lines.
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Neurotransmitter Modulation: Piperazine derivatives act as serotonin receptor antagonists, suggesting potential antidepressant applications.
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Anti-Inflammatory Effects: Ketone-containing analogs suppress NF-κB signaling, mitigating cytokine production.
Structure-Activity Relationships (SAR)
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Tert-Butyl Group: Enhances lipophilicity, improving blood-brain barrier penetration.
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Ketone at C7: Serves as a hydrogen-bond acceptor, enhancing target binding affinity.
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Stereochemistry: The 8aR configuration optimizes spatial alignment with enzymatic active sites .
Applications in Drug Discovery
Intermediate in Lead Optimization
This compound is utilized to synthesize:
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Protease Inhibitors: Functionalization at C7 yields covalent inhibitors targeting viral proteases.
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GPCR Ligands: Piperazine cores are integral to dopamine and serotonin receptor modulators.
Table 3: Derivatives and Their Applications
| Derivative Structure | Target | Application |
|---|---|---|
| C7-Amino analog | HIV-1 protease | Antiviral therapy |
| C2-Amide variant | 5-HT₂A receptor | Schizophrenia treatment |
Preclinical Development Challenges
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Metabolic Stability: Ester groups are prone to hydrolysis, necessitating prodrug strategies .
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Synthetic Scalability: Multi-step synthesis complicates large-scale production.
Comparison with Related Compounds
Ethyl 1-Oxo-Octahydropyrrolo[1,2-a]Piperazine-6-Carboxylate
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Molecular Weight: 212.25 g/mol vs. 240.30 g/mol.
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Bioactivity: Exhibits broader antimicrobial and antifungal activity due to the ethyl ester’s smaller steric profile.
Octahydropyrrolo[1,2-a]Piperazine-2-Sulfonyl Chloride
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Reactivity: Sulfonyl chloride group enables covalent bonding to proteins, useful in activity-based probes.
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Therapeutic Use: Irreversible calcium channel blockade aids in pain management.
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